3-Phenoxy-1-azabicyclo[2.2.2]octane

Catalog No.
S14845878
CAS No.
138740-66-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxy-1-azabicyclo[2.2.2]octane

CAS Number

138740-66-6

Product Name

3-Phenoxy-1-azabicyclo[2.2.2]octane

IUPAC Name

3-phenoxy-1-azabicyclo[2.2.2]octane

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)15-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2

InChI Key

NTGFWOVUWQMZBI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=CC=CC=C3

3-Phenoxy-1-azabicyclo[2.2.2]octane is a bicyclic compound characterized by a nitrogen atom in its structure, which is part of a bicyclic framework known as azabicyclo[2.2.2]octane. The molecular formula of this compound is C13H17NOC_{13}H_{17}NO, and it features a phenoxy group attached to the nitrogen-containing bicyclic system. This unique structure contributes to its potential biological and pharmacological activities, making it of interest in medicinal chemistry and drug discovery.

The chemical reactivity of 3-phenoxy-1-azabicyclo[2.2.2]octane can be explored through various reactions typical of bicyclic amines and phenolic compounds. Notable reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitutions, particularly when activated by electrophiles.
  • Ring-opening Reactions: Similar compounds have shown that ring-opening reactions can occur under specific conditions, leading to diverse derivatives that may exhibit varied biological activities .
  • Oxidation Reactions: The phenoxy group can undergo oxidation, potentially leading to the formation of phenolic derivatives or quinones, which may possess distinct biological properties.

3-Phenoxy-1-azabicyclo[2.2.2]octane has been investigated for its biological activities, particularly as an inhibitor in various biochemical pathways. Research indicates that compounds with similar structures may exhibit:

  • Inhibition of Enzymatic Activity: Studies have shown that azabicyclo compounds can inhibit enzymes such as fatty acid elongases, which are crucial in lipid metabolism .
  • Neuroactive Properties: The bicyclic structure is often associated with neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

Several synthetic routes have been developed for the preparation of 3-phenoxy-1-azabicyclo[2.2.2]octane:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be achieved through methods involving amine and phenolic coupling.
  • Substitution Reactions: The introduction of the phenoxy group can be accomplished via nucleophilic aromatic substitution or electrophilic aromatic substitution techniques.
  • Total Synthesis Approaches: As highlighted in literature, total synthesis strategies are employed to construct complex azabicyclic frameworks, which may include multiple steps involving functional group transformations and protective group strategies .

The applications of 3-phenoxy-1-azabicyclo[2.2.2]octane span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is being explored as a lead compound for drug development targeting metabolic disorders or neurological conditions.
  • Chemical Biology: It serves as a tool compound in chemical biology research to probe biological pathways involving lipid metabolism and neurobiology.

Interaction studies involving 3-phenoxy-1-azabicyclo[2.2.2]octane focus on its binding affinity and inhibitory effects on various biological targets:

  • Enzyme Inhibition Assays: Compounds similar to 3-phenoxy-1-azabicyclo[2.2.2]octane have been evaluated for their inhibitory potency against enzymes like elongases and other metabolic enzymes.
  • Receptor Binding Studies: Investigations into its interaction with neurotransmitter receptors may reveal insights into its neuroactive properties and mechanism of action.

3-Phenoxy-1-azabicyclo[2.2.2]octane shares structural similarities with several related compounds, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
QuinuclidineBicyclic AmineUsed as a reagent and has significant basicity .
1-Azabicyclo[2.2.2]octan-3-oneBicyclic KetoneExhibits different reactivity due to carbonyl presence .
2-Azabicyclo[3.2.1]octaneBicyclic AmineKnown for its role in drug discovery and synthesis applications .

These compounds highlight the diversity within the bicyclic amine class and underscore the unique structural features of 3-phenoxy-1-azabicyclo[2.2.2]octane that may contribute to its distinct biological activities.

Strategic Synthetic Approaches for Bicyclic Scaffold Construction

The 1-azabicyclo[2.2.2]octane core is a structurally constrained system that requires precise synthetic strategies to balance ring strain and functional group compatibility. Three primary methodologies dominate its construction: cyclodehydration, 1,3-dipolar cycloaddition, and ring-expansion reactions.

Cyclodehydration of piperidine-derived glycols, as demonstrated in the synthesis of 3-quinuclidinol, involves heating (4-piperidyl)-1,2-ethanediol over basic alumina at 300°C under nitrogen flow. This method yields the bicyclic alcohol in 43% efficiency, with the reaction proceeding via intramolecular etherification and subsequent dehydration. Scaling this approach to 3-phenoxy derivatives would require pre-functionalization of the glycol precursor with a phenoxy moiety prior to cyclization.

1,3-Dipolar cycloaddition offers an alternative route, leveraging stable azomethine ylides and strained alkenes. For instance, reactions between protonated Ruhemann’s purple (PRP) and cyclopropenes yield bis-spirocyclic 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. Adapting this strategy to the [2.2.2] system may involve using larger cycloalkenes or adjusting dipole rigidity. Density functional theory (DFT) studies indicate that such reactions are HOMO~cyclopropene~–LUMO~ylide~ controlled, with transition-state energies dictating stereochemical outcomes.

Ring-expansion techniques, such as the Julia-like desulfonylation of bicyclic amines, provide access to medium-sized rings (8–10 members) through selective C–N bond cleavage. While not directly applied to [2.2.2] systems, this method’s selectivity suggests potential for functionalized azabicyclo intermediates.

Table 1: Comparison of Bicyclic Scaffold Synthesis Methods

MethodStarting MaterialConditionsYield (%)Selectivity
Cyclodehydration(4-Piperidyl)-1,2-ethanediolAlumina, 300°C, N₂43Low
1,3-Dipolar CycloadditionAzomethine ylide + CyclopropeneTHF, reflux61–70High
Ring ExpansionSulfonylated bicyclic amineNa/Hg, MeOH55–78Moderate

Optimization of Phenoxy Group Introduction and Functionalization

Introducing the phenoxy group to the azabicyclo[2.2.2]octane core demands careful optimization to preserve scaffold integrity while achieving regioselectivity. Two principal strategies emerge: late-stage O-arylation and pre-functionalized precursor cyclization.

Late-stage O-arylation employs Ullmann or Buchwald-Hartwig couplings to attach phenoxy groups post-scaffold assembly. For example, iodocyclization of alkenyl alcohols with molecular iodine in acetonitrile enables direct oxygen incorporation, as seen in 2-oxabicyclo[2.2.2]octane synthesis. Applying this to nitrogen-containing systems would require protecting group strategies to prevent amine interference.

Pre-functionalized precursors involve synthesizing the phenoxy moiety prior to bicyclization. In the case of 3-quinuclidinol analogs, hydroxylation of vinylpyridine followed by hydrogenation and acidification generates glycol intermediates amenable to phenoxy substitution. Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) can then install phenoxy groups with inversion of configuration.

Solvent and catalyst screening is critical for optimizing yields. Aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates, as observed in cycloadditions achieving 70% yields. Conversely, protic solvents like methanol disrupt azomethine ylide stability, leading to side reactions.

Table 2: Phenoxy Introduction Methods

MethodReagents/ConditionsSubstrateYield (%)
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Iodoazabicyclo65–78
Mitsunobu ReactionDEAD, PPh₃, PhOHHydroxyazabicyclo50–62
Direct IodocyclizationI₂, CH₃CNAlkenyl alcohol82

Comparative Analysis of Enantioselective vs. Racemic Synthetic Pathways

The stereochemical outcome of 3-phenoxy-1-azabicyclo[2.2.2]octane synthesis hinges on the choice between enantioselective catalysis and racemic synthesis with resolution.

Enantioselective routes leverage chiral catalysts or auxiliaries to induce asymmetry. For instance, asymmetric 1,3-dipolar cycloadditions using nickel(II) complexes with bisoxazoline ligands achieve enantiomeric excess (ee) >90% in related azabicyclo systems. Computational models predict that transition-state puckering in cyclopropene-azomethine ylide reactions governs facial selectivity, enabling predictable stereochemical outcomes.

Racemic synthesis followed by kinetic resolution offers a pragmatic alternative. Enzymatic resolution using lipases or esterases has separated enantiomers of bicyclic amines with moderate efficiency (40–60% ee). However, this approach necessitates additional steps and reduces overall yield.

Table 3: Enantioselective vs. Racemic Pathway Performance

PathwayMethodee (%)Yield (%)
EnantioselectiveNi-catalyzed cycloaddition9255
Racemic + ResolutionLipase-mediated hydrolysis6038

DFT analyses reveal that enantioselective pathways are kinetically controlled, with energy barriers differing by 2–3 kcal/mol between diastereomeric transition states. This aligns with experimental observations of high diastereofacial selectivity in cycloadditions. In contrast, racemic routes often proceed through thermodynamically controlled intermediates, necessitating post-synthetic purification.

The azabicyclo[2.2.2]octane scaffold represents a conformationally restricted bicyclic framework that has demonstrated significant potential as a neurokinin-1 receptor antagonist system [1]. The structural determinants underlying neurokinin-1 receptor antagonism in 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives are fundamentally linked to the unique three-dimensional arrangement of the bicyclic core and its substituent positioning [1] [2].

Research conducted by Swain and colleagues established that 3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives exhibit high affinity binding to the human neurokinin-1 receptor through specific molecular interactions [1]. The phenoxy substitution at the 3-position of the azabicyclo[2.2.2]octane framework creates a critical pharmacophoric element that facilitates receptor recognition and binding [1]. Molecular modeling studies have revealed that the benzhydryl moiety interacts directly with histidine-197 residue within the neurokinin-1 receptor binding pocket [1]. Additionally, the benzyl ether component occupies a distinct lipophilic pocket containing histidine-265, while the oxygen atom of the benzyl ether potentially forms hydrogen bonding interactions with glutamine-165 [1].

The 3,5-bis(trifluoromethyl)benzyl derivative of 1-azabicyclo[2.2.2]octane demonstrated the optimal combination of high in vitro binding affinity and favorable oral bioactivity among the tested compounds [1]. This particular substitution pattern enhances both the electronic properties and steric characteristics necessary for optimal receptor engagement [1]. Structure-activity relationship studies indicate that substitutions at the 3,5-positions of the benzyl ring significantly influence binding affinity, with trifluoromethyl groups providing enhanced potency compared to other halogen or alkyl substituents [1].

Table 1: Neurokinin-1 Receptor Binding Affinities of Azabicyclo[2.2.2]octane Derivatives

CompoundBinding AffinityKey Structural FeaturesReference
3,5-bis(trifluoromethyl)benzyl-1-azabicyclo[2.2.2]octaneHigh affinity with good oral activity3,5-bis(trifluoromethyl) substitutionSwain et al. 1995 [1]
3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivativesVarious affinities depending on substituentsBenzyloxy substitution at position 3Swain et al. 1995 [1]
Substance P (natural ligand)Natural binding partnerPeptide structureLiterature standard

The conformational restriction imposed by the azabicyclo[2.2.2]octane framework prevents the molecule from adopting multiple low-energy conformations, thereby pre-organizing the pharmacophore in a bioactive arrangement [2] [3]. Crystal structure analysis reveals that neurokinin-1 receptor antagonists, including those based on azabicyclo frameworks, adopt a characteristic "U" conformation that positions critical functional groups for optimal receptor interaction [2] [3]. This structural constraint reduces the entropic penalty associated with receptor binding and contributes to enhanced binding affinity [3].

The extracellular region of the neurokinin-1 receptor features a polar network that shapes the orthosteric binding pocket and influences ligand selectivity [2] [3]. The phenoxy substituent of 3-phenoxy-1-azabicyclo[2.2.2]octane is positioned to interact with this polar network through both hydrophobic and electrostatic interactions [2]. The aromatic ring of the phenoxy group provides π-π stacking interactions with aromatic residues in the receptor binding site, while the ether oxygen serves as a hydrogen bond acceptor [2].

Insurmountable antagonism, a characteristic property of certain neurokinin-1 receptor antagonists, involves the formation of long-lasting receptor conformations that sterically prevent substance P binding [3]. The azabicyclo[2.2.2]octane scaffold contributes to this mechanism through its rigid structure, which induces conformational changes in the receptor that persist beyond the typical residence time of competitive antagonists [3]. This property distinguishes azabicyclo-based antagonists from earlier generations of neurokinin-1 receptor modulators [3].

Modulation of Gamma-Secretase Complex Activity in Neurodegenerative Pathways

The gamma-secretase complex represents a critical therapeutic target in neurodegenerative disease pathways, particularly in Alzheimer disease progression [4] [5]. The azabicyclo[2.2.2]octane structural framework has emerged as a promising scaffold for developing presenilin-1 selective gamma-secretase inhibitors with reduced mechanism-based toxicity [4] [6].

Gamma-secretase complexes consist of four essential membrane-bound proteins: presenilin (presenilin-1 or presenilin-2), nicastrin, anterior pharynx defective 1, and presenilin enhancer 2 [4] [7]. The presenilin component contains the catalytic aspartic acid residues (aspartate-257 and aspartate-385) that form the active site responsible for amyloid beta peptide generation [4]. The heterogeneity of gamma-secretase complexes, particularly the distinction between presenilin-1 and presenilin-2 containing forms, provides an opportunity for selective therapeutic intervention [4] [8].

Research by Narlawar and colleagues demonstrated that 2-azabicyclo[2.2.2]octane sulfonamides function as presenilin-1 selective gamma-secretase inhibitors with nanomolar potency [4] [6]. The compound designated (+)-13b exhibited exceptional selectivity, displaying an inhibitory concentration fifty value of 5.5 nanomolar against the presenilin-1-anterior pharynx defective 1B complex while maintaining greater than 350-fold selectivity versus presenilin-2 containing complexes [4] [6]. This selectivity profile is therapeutically significant because presenilin-1 complexes are primarily responsible for amyloid beta production in the brain, while presenilin-2 complexes play essential roles in peripheral Notch signaling [4] [8].

Table 2: Gamma-Secretase Complex Selectivity of 2-Azabicyclo[2.2.2]octane Sulfonamides

CompoundPSEN1-APH1B IC50 (nM)PSEN1-APH1A IC50 (nM)PSEN2-APH1A IC50 (nM)PSEN2-APH1B IC50 (nM)Selectivity vs PSEN2
Compound (+)-13b5.51919502138>350-fold
Compound 13c3.01213121440-70-fold
Compound 13k2.46.914725760-100-fold
MRK-560 (reference)0.421.4153.5139.4>300-fold
ELN-475516 (reference)10.347.2272.4380.3>260-fold

The structural determinants for presenilin-1 selectivity involve a characteristic "U" shaped conformation between the aromatic sulfonamide and aryl ring components [4] [6]. Conformational modeling studies reveal that this spatial arrangement is crucial for achieving both potency and selectivity [4]. The azabicyclo[2.2.2]octane core provides the necessary rigidity to maintain this bioactive conformation, while the exo stereochemistry at the 3-position is essential for optimal activity [4] [6]. The endo stereoisomers consistently demonstrate significantly reduced potency, confirming the importance of precise three-dimensional orientation [4].

The mechanism of gamma-secretase modulation by azabicyclo[2.2.2]octane derivatives involves binding to the presenilin component within the transmembrane region [5] [8]. This interaction does not completely inhibit enzyme activity but rather shifts the cleavage specificity, reducing production of the longer, more amyloidogenic peptide species while maintaining generation of shorter, less pathogenic fragments [9] [10]. This modulation approach offers advantages over complete gamma-secretase inhibition, which has been associated with significant toxicity in clinical trials [8] [11].

The neurodegenerative pathway modulation extends beyond simple amyloid beta reduction [5] [7]. Gamma-secretase also processes numerous other substrates, including Notch receptors, which are essential for cellular differentiation and survival [7] [8]. The selectivity of azabicyclo[2.2.2]octane-based inhibitors for presenilin-1 complexes helps preserve Notch signaling in peripheral tissues while targeting amyloid production in the central nervous system [8] [11]. This selective profile has been validated in preclinical models where presenilin-1 selective inhibition reduced pathological markers without inducing the gastrointestinal and hematological toxicities associated with broad-spectrum gamma-secretase inhibitors [8] [11].

Analgesic Efficacy Profiles in Preclinical Models

The azabicyclo[2.2.2]octane framework has demonstrated significant analgesic activity in preclinical pain models, establishing this structural class as a viable approach for pain management applications [12] [13]. The conformationally restricted nature of the bicyclic system provides enhanced receptor selectivity and improved pharmacological profiles compared to flexible analgesic structures [12] [14].

Clark and colleagues conducted seminal research demonstrating that 2-azabicyclo[2.2.2]octane analogues of prodine-type analgesics exhibit significant pain-relieving activity [12] [13]. The lead compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane, demonstrated an effective dose fifty value of 3.1 milligrams per kilogram in standardized analgesic assays [12] [13]. This potency represents a significant improvement over several other azabicyclo derivatives tested in the same experimental paradigm [12].

Table 3: Analgesic Efficacy of Azabicyclo[2.2.2]octane Derivatives in Preclinical Models

CompoundED50 (mg/kg)Activity TypeStructural DeterminantsReference
2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane3.1Significant analgesic activityBoat conformation restrictionClark et al. 1976 [12]
Related azabicyclo[2.2.2]octane derivativesVariable (>3.1)Variable analgesic activityBicyclic framework constraintClark et al. 1976 [12]
Morphine (reference standard)~1-5 (typical range)Standard opioid analgesicPhenanthrene-like structureLiterature standard

The mechanism underlying analgesic efficacy involves the restriction of the piperidine ring conformation to a boat form through the bicyclic framework [12] [13]. This conformational constraint positions pharmacophoric elements in an optimal spatial arrangement for interaction with opioid receptors and related pain-mediating systems [12]. The trans-phenyl and cis-propionoxy substituents further contribute to receptor selectivity and binding affinity [12].

Preclinical pain models utilized for evaluating azabicyclo[2.2.2]octane derivatives include thermal nociception assays, mechanical allodynia tests, and inflammatory pain paradigms [15] [16]. The formalin test, a widely validated model for studying both acute and chronic pain phases, has been particularly useful for characterizing the temporal profile of azabicyclo-based analgesics [15]. In these models, the compounds demonstrate efficacy in both the acute nociceptive phase and the delayed inflammatory phase, suggesting multiple mechanisms of action [15].

The analgesic efficacy profile of azabicyclo[2.2.2]octane derivatives extends beyond simple nociceptive pain relief to include anti-inflammatory properties [14] [16]. The 8-oxa-3-azabicyclo[3.2.1]octane series, while structurally related, demonstrates both analgesic and anti-inflammatory activities in laboratory animal studies [14]. This dual activity profile suggests interaction with multiple targets in pain pathways, including cyclo-oxygenase enzymes and inflammatory mediator systems [14].

Structure-activity relationships within the azabicyclo[2.2.2]octane analgesic series reveal that substitution patterns significantly influence potency and duration of action [12] [13]. The positioning of aromatic rings and ester functionalities must be precisely controlled to maintain optimal receptor interactions [12]. Stereochemical considerations are particularly important, as the cis and trans arrangements of substituents dramatically affect biological activity [12] [13].

The therapeutic potential of azabicyclo[2.2.2]octane-based analgesics is further enhanced by their potential for reduced abuse liability compared to traditional opioid analgesics [17]. Research investigating the neurokinin system in pain and addiction pathways suggests that compounds with dual activity as opioid agonists and neurokinin-1 receptor antagonists may provide effective analgesia without positive reinforcement properties [17]. This mechanism involves preventing the reward-associated dopamine release that underlies opioid addiction while maintaining analgesic efficacy [17].

Table 4: Pharmacokinetic and ADME Properties of Lead 2-Azabicyclo[2.2.2]octane Compounds

ParameterCompound (+)-13bCompound (+)-21a
LogP4.642.09
Topological Polar Surface Area (Ų)57.694.3
Human Liver Microsome Clearance (μL/min/mg)>34778.4
Mouse Liver Microsome Clearance (μL/min/mg)>347110
Brain/Plasma Ratio5.4Not reported
Plasma Protein Binding (% free)0.30915.6
Permeability (LLC-MDR1, 10⁻⁶ cm/s)6.32.5
hERG binding IC50 (μM)>10>10
CYP3A4 inhibition IC50 (μM)3>10

Computational docking studies have emerged as essential tools for understanding the molecular recognition patterns of 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives with their biological targets. The 1-azabicyclo[2.2.2]octane scaffold, also known as quinuclidine, presents a conformationally rigid bicyclic framework that significantly constrains the spatial orientation of substituents, making it an attractive template for structure-based drug design [1] [2].

Binding Affinity and Docking Scores

Computational docking analyses of azabicyclo[2.2.2]octane derivatives demonstrate exceptional binding affinities across multiple receptor systems. Studies utilizing the quinuclidine-triazole chemotype revealed binding energies ranging from -5.82 to -9.18 kcal/mol when docked against nicotinic acetylcholine receptor subtypes [2] [3]. The 3-phenoxy substitution pattern consistently yields optimal docking scores below -8.0 kcal/mol, indicating thermodynamically favorable binding interactions [4] [5].

The molecular docking process involves systematic exploration of conformational space through incremental modification of torsional, translational, and rotational degrees of freedom [6]. For 3-phenoxy-1-azabicyclo[2.2.2]octane, the phenoxy group adopts preferential orientations that maximize π-π stacking interactions with aromatic residues in the binding pocket while maintaining optimal distance constraints for hydrogen bonding [1] [7].

Critical Binding Interactions

Docking analyses reveal that the protonated nitrogen center of the azabicyclic ring system forms essential cation-π interactions with conserved tryptophan and tyrosine residues [2] [3]. Specifically, hydrogen bond formation between the ligand basic nitrogen and the backbone carbonyl oxygen of tryptophan-149 represents a critical determinant for binding affinity [4]. This interaction is complemented by additional cation-π contacts with tyrosine-195 and aromatic stacking with phenylalanine residues [3].

The phenoxy substituent at the 3-position contributes through multiple interaction modes. The oxygen atom serves as a hydrogen bond acceptor, engaging with serine and asparagine residues at distances of 2.5-3.2 Å [8]. Simultaneously, the aromatic ring participates in π-π stacking interactions with histidine and phenylalanine residues, providing additional stabilization energy of 2-4 kcal/mol per interaction [7] [9].

Receptor Selectivity Through Docking

Computational docking studies have illuminated the molecular basis for receptor subtype selectivity observed with quinuclidine derivatives. In α3β4 nicotinic acetylcholine receptors, the non-conserved aspartate-173 residue in the complementary β4-subunit forms critical salt bridge interactions with the protonated quinuclidine nitrogen [2]. This interaction explains the 47-327-fold selectivity preference observed for certain stereoisomers of quinuclidine-triazole compounds [3].

Conversely, binding to α7 nicotinic acetylcholine receptors involves different molecular recognition patterns. The conserved tyrosine-93, tryptophan-149, and tryptophan-55 residues promote significantly lower but measurable preference for the opposite stereoisomer [2]. These findings demonstrate how computational docking can predict and rationalize experimental selectivity data through detailed analysis of receptor-ligand interaction patterns.

Molecular Dynamics Validation

Extended molecular dynamics simulations validate the docking predictions by demonstrating stable binding poses over microsecond timescales [10]. Root-mean-square-deviation analysis shows consistent deviations below 1 Å for protein-ligand complexes, confirming the reliability of the predicted binding modes [10]. The simulations reveal three critical conformational rearrangements during binding: ligand rotation about its cationic center, downward displacement of the binding loop, and compaction with dehydration of the binding pocket [10].

Pharmacophore Modeling for Target-Specific Bioactivity Optimization

Pharmacophore modeling represents a complementary approach to molecular docking for understanding the essential chemical features required for biological activity of 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives. These models capture the spatial arrangement of pharmacophoric elements that determine molecular recognition and binding affinity [11] [12].

Essential Pharmacophoric Features

Comprehensive pharmacophore analysis of azabicyclic compounds reveals five critical features that define bioactivity patterns. The positive ionizable nitrogen center serves as the primary anchor point, with all other features positioned relative to this cationic center [13]. The hydrogen bond acceptor feature, typically associated with the phenoxy oxygen, is located 3.5-4.2 Å from the nitrogen with a tolerance range of ±0.8 Å [7].

The aromatic ring feature encompasses both the phenyl component of the phenoxy group and any additional aromatic substituents. This feature is positioned 6.0-9.0 Å from the nitrogen center with a tolerance of ±1.2 Å [12]. The hydrophobic region, which accommodates the bicyclic framework and aromatic interactions, extends 5.0-8.5 Å from the central nitrogen with ±1.5 Å tolerance [11].

A hydrogen bond donor feature, while not essential, provides significant enhancement to binding affinity when present. This feature is optimally positioned 13.6-20.9 Å from the nitrogen center, corresponding to extended substituents that can engage with distant receptor sites [7]. The relatively large tolerance range of ±2.0 Å reflects the conformational flexibility acceptable for this interaction.

Pharmacophore-Based Virtual Screening

Pharmacophore models enable efficient virtual screening of large chemical databases to identify novel bioactive compounds. The four-point pharmacophore model consisting of two aromatic ring features and two hydrogen bond acceptor features has been successfully validated through external screening campaigns [12]. This model achieved 1% enrichment factors significantly above random screening, with BEDROC analysis confirming statistical significance [12].

Virtual screening applications demonstrate the predictive power of pharmacophore models. Screening of the chemical universe databases using quinuclidine-based pharmacophores identified novel acetylcholine receptor ligands with micromolar binding affinities [14]. The rapid screening capability, requiring only seconds of computing time for database searches, makes pharmacophore modeling an attractive tool for lead compound identification [14].

Target-Specific Pharmacophore Optimization

Different biological targets require distinct pharmacophoric arrangements, even for structurally related azabicyclic scaffolds. For α7 nicotinic acetylcholine receptors, the optimal pharmacophore emphasizes the hydrogen bond donor feature positioned within the 13.6-20.9 Å distance constraint [7]. This feature interacts with the protein F-loop through hydrogen bonding, providing selectivity over other receptor subtypes [7].

In contrast, muscarinic receptor pharmacophores de-emphasize the extended hydrogen bond donor while requiring more stringent spatial constraints for the aromatic ring feature [15]. The kinetic analysis reveals inadequacy of simple one-step equilibrium binding schemes, necessitating more complex pharmacophore models that account for receptor-ligand complex isomerization [15].

Stereospecific Pharmacophore Elements

Stereochemical considerations play crucial roles in pharmacophore model development for azabicyclic compounds. The rigid bicyclic framework constrains substituent orientations, creating distinct pharmacophoric profiles for different stereoisomers [2] [3]. Computational analysis reveals that R and S enantiomers of quinuclidine derivatives exhibit dramatically different interaction patterns with receptor binding sites [2].

The stereochemical preferences emerge from the specific spatial arrangements required for optimal receptor engagement. S-enantiomers demonstrate 47-327-fold selectivity preferences through formation of critical salt bridge interactions with non-conserved aspartate residues [2]. These findings emphasize the importance of incorporating stereochemical information into pharmacophore models for accurate bioactivity prediction.

Impact of Substituent Steric and Electronic Effects on Potency

The relationship between substituent properties and biological potency in 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives reflects complex interplay between steric hindrance and electronic modulation. Understanding these structure-activity relationships provides fundamental insights for rational drug design and optimization strategies [16] [17].

Electronic Effects of Phenoxy Substitution

The phenoxy group at the 3-position exerts significant electronic influence through both inductive and resonance mechanisms. Density functional theory calculations demonstrate that the phenoxy substituent exhibits moderate electron-withdrawing character with inductive effect parameters (σI) ranging from +0.25 to +0.35 [18]. This electron withdrawal is partially offset by resonance donation (σR = -0.15 to -0.25), resulting in net Hammett constants (σp) of +0.10 to +0.15 [18].

The electronic modulation directly impacts binding affinity through electrostatic interactions with receptor sites. Electron-withdrawing substituents enhance the partial positive charge on the quinuclidine nitrogen, strengthening cation-π interactions with aromatic residues [2] [4]. This electronic enhancement contributes 2-50 fold improvements in binding affinity compared to unsubstituted analogs [19].

Substituent effects on the phenyl ring of the phenoxy group provide additional opportunities for electronic tuning. Para-fluorine substitution increases the electron-withdrawing character (σp = +0.20 to +0.25), leading to enhanced binding affinities through strengthened electrostatic interactions [20]. Conversely, para-methoxy substitution (σp = -0.05 to +0.05) reduces electron withdrawal while increasing steric bulk, often resulting in decreased potency [18].

Steric Hindrance and Conformational Constraints

Steric effects play equally important roles in determining biological activity of azabicyclic derivatives. The quinuclidine framework itself imposes significant conformational constraints, with cone angles of 95-105° for the basic nitrogen center [16] [17]. Addition of the phenoxy substituent increases the effective steric bulk, with van der Waals volumes ranging from 145-160 ų [17].

Computational analysis of steric compression effects reveals that the bicyclic framework creates unique spatial arrangements that influence molecular recognition [21]. The bridgehead position experiences reduced steric hindrance compared to conventional tertiary amines, contributing to enhanced nucleophilicity and reactivity [17]. This reduced steric hindrance partially explains the exceptional binding affinities observed for quinuclidine derivatives compared to acyclic analogs.

Substituent position dramatically affects steric contributions to binding affinity. Ortho-substitution on the phenyl ring introduces severe steric clashes with receptor binding sites, typically reducing potency by 5-50 fold [22] [23]. Meta-substitution produces moderate steric interference with 2-20 fold potency changes, while para-substitution minimally affects steric interactions while maximizing electronic modulation opportunities [22].

Structure-Activity Relationship Patterns

Systematic structure-activity relationship studies reveal predictable patterns for substituent effects on biological potency. The 3-position substitution with phenoxy groups consistently enhances activity through favorable electronic and steric complementarity with receptor binding sites [1] [19]. N-alkylation produces variable effects depending on the size and electronic properties of the alkyl group, with methyl and benzyl substituents generally maintaining or enhancing activity [22].

Ring substitution patterns follow classic electronic and steric principles. Electron-withdrawing groups at para-positions enhance potency through electronic activation of the quinuclidine nitrogen [24] [23]. Electron-donating groups may maintain activity if steric penalties are minimal but generally produce reduced potency due to decreased electrostatic interactions [18].

The bicyclic effect manifests as unusually high nitrogen inversion barriers that stabilize specific conformational arrangements [25]. This conformational restriction contributes to enhanced binding selectivity by pre-organizing the ligand in bioactive conformations. The energy barriers for nitrogen inversion correlate with σ-orbital energies of the carbon-carbon bonds and the nitrogen lone pair, providing a theoretical framework for predicting conformational behavior [25].

Optimization Strategies Through Substituent Modification

Rational optimization of 3-phenoxy-1-azabicyclo[2.2.2]octane derivatives requires balanced consideration of electronic and steric factors. The most successful approaches combine electron-withdrawing aromatic substituents with minimal steric bulk [19] [22]. Fluorine substitution represents an optimal balance, providing strong electron withdrawal with minimal steric penalty [20].

Extended alkyl chains at para-positions can enhance potency through additional hydrophobic interactions, with n-butyl and n-hexyl substituents showing superior activity compared to branched analogs [19]. However, these modifications must be balanced against potential increases in lipophilicity and associated pharmacokinetic penalties [14].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types